4-(4-Bromo-3-fluorophenoxy)butan-1-amine
Overview
Description
4-(4-Bromo-3-fluorophenoxy)butan-1-amine is an organic compound that belongs to the class of phenol ethers. It is characterized by the presence of a bromine and fluorine atom on the phenoxy group, and an amine group attached to a butane chain. This compound is commonly used in various fields of scientific research, including medical, environmental, and industrial research.
Scientific Research Applications
4-(4-Bromo-3-fluorophenoxy)butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-fluorophenoxy)butan-1-amine typically involves the reaction of 4-bromo-3-fluorophenol with 4-chlorobutan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-fluorophenoxy)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-nitro-3-fluorophenoxy)butan-1-amine.
Reduction: Formation of 4-(3-fluorophenoxy)butan-1-amine.
Substitution: Formation of various substituted phenoxybutan-1-amines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-fluorophenoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-chlorophenoxy)butan-1-amine
- 4-(4-Bromo-3-methylphenoxy)butan-1-amine
- 4-(4-Bromo-3-iodophenoxy)butan-1-amine
Uniqueness
4-(4-Bromo-3-fluorophenoxy)butan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenoxy group. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKACDNAMPMIDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCN)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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